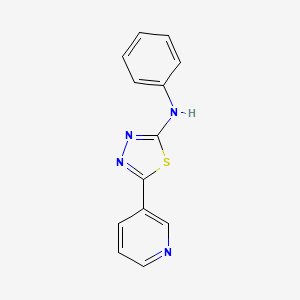

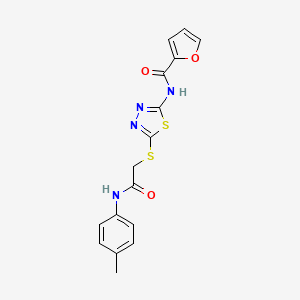

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

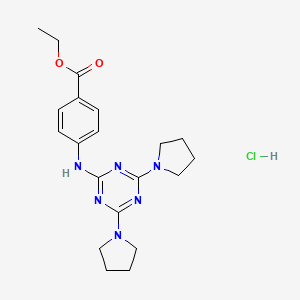

“N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 35356-56-0 . It has a molecular weight of 254.32 . The IUPAC name for this compound is N- ( (2Z)-5- (3-pyridinyl)-1,3,4-thiadiazol-2 (3H)-ylidene)aniline .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H10N4S . This indicates that the molecule is composed of 13 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“this compound” has a melting point of 262-264 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Hypervalent Iodine Promoted Oxidative C–H Functionalization :This approach is utilized for the synthesis of biologically potent molecules through an oxidative C–S bond formation strategy. It highlights a metal-free methodology, broad substrate scope, short reaction times, and straightforward product purification procedures (Mariappan et al., 2016).

Manganese(II) Catalyzed Reactions :Manganese(II) nitrate and acetate are used as catalysts in the cyclization of substituted thiosemicarbazide/thiohydrazide to thiadiazole, showcasing the versatility of N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine derivatives in synthesizing new compounds with potential applications (Dani et al., 2013).

Material Studies and Biological Activity

Photoluminescent Properties :Studies on phenylmercury(II) complexes of N-phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine reveal interesting structural characteristics and photoluminescence due to Hg⋯N interactions. This demonstrates the compound's potential in material sciences and optical applications (Bharti et al., 2013).

Anticancer Evaluation :The synthesis and evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and their derivatives, including this compound, have been investigated for their potential anticancer activities. Some derivatives exhibit significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in developing novel anticancer agents (Abdo & Kamel, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c1-2-6-11(7-3-1)15-13-17-16-12(18-13)10-5-4-8-14-9-10/h1-9H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZDSYWXAWCEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2929869.png)